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Compound of Interest

Compound Name: Ferric cacodylate

Cat. No.: B1216655 Get Quote

A Note on Terminology: The following application notes detail the use of sodium cacodylate as

a buffering agent in tissue preservation techniques, primarily for electron microscopy. While the

term "ferric cacodylate" was specified, a comprehensive review of scientific literature did not

yield established protocols for a fixative where ferric cacodylate is the primary agent. The

protocols described herein are based on the well-documented use of sodium cacodylate buffer

in conjunction with common fixatives like glutaraldehyde and osmium tetroxide.

Introduction
Sodium cacodylate is a widely used buffer in biological electron microscopy for the preparation

of fixative solutions. Its stable pH in the physiological range (typically 7.2-7.4) and its inability to

react with common fixatives like aldehydes and osmium tetroxide make it an excellent choice

for preserving the ultrastructure of cells and tissues.[1][2] Cacodylate buffers are particularly

advantageous as they are resistant to microbial growth and can have a long shelf life.[2]

However, it is crucial to note that cacodylate buffers contain arsenic and are therefore toxic;

appropriate safety precautions must be taken during preparation and handling.[2][3]

Key Applications
Transmission Electron Microscopy (TEM): Cacodylate-buffered fixatives are a standard for

preserving the fine structural details of tissues and cells for TEM analysis.[4][5]

Scanning Electron Microscopy (SEM): This buffer system is also employed in the initial

fixation steps for SEM to maintain the three-dimensional structure of specimens.[4]
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Immunohistochemistry: While less common than for ultrastructural studies, cacodylate-

buffered fixatives can be used in some immunohistochemical protocols, although care must

be taken to preserve antigenicity.

Quantitative Data Summary
The osmolarity of the buffer and fixative solutions is a critical factor in achieving optimal tissue

preservation and preventing artifacts such as cell swelling or shrinkage.[2] The following table

summarizes the osmolarity of commonly used solutions in tissue fixation for electron

microscopy.

Solution Concentration Osmolarity (mOsm)

Sodium Cacodylate Buffer 0.1 M ~200

Sodium Cacodylate Buffer 0.2 M 350

Glutaraldehyde 1% 100

Osmium Tetroxide 1% 40

Sorensen's Phosphate Buffer 0.2 M 400

Data compiled from multiple sources.[2][5]

Experimental Protocols
Protocol 1: Preparation of 0.2 M Sodium Cacodylate
Buffer Stock Solution (pH 7.4)
Materials:

Sodium Cacodylate Trihydrate ((CH₃)₂AsO₂Na·3H₂O)

0.2 N Hydrochloric Acid (HCl)

Distilled water

pH meter
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Procedure:

Dissolve 4.28 g of sodium cacodylate trihydrate in 90 mL of distilled water.

Adjust the pH of the solution to 7.4 by slowly adding 0.2 N HCl.

Bring the final volume to 100 mL with distilled water.

Store the stock solution at 4°C. This solution is stable for several months.[3]

Protocol 2: Preparation of 0.1 M Sodium Cacodylate
Buffer (pH 7.4)
Procedure:

To prepare a working solution of 0.1 M sodium cacodylate buffer, dilute the 0.2 M stock

solution 1:1 with distilled water. For example, mix 50 mL of 0.2 M sodium cacodylate buffer

with 50 mL of distilled water.[3]

Protocol 3: Primary Fixation of Tissues for TEM using
Glutaraldehyde in Cacodylate Buffer
Materials:

Tissue sample (e.g., liver, kidney)

0.1 M Sodium Cacodylate Buffer (pH 7.4)

25% Glutaraldehyde solution (electron microscopy grade)

Sucrose

Procedure:

Immediately after dissection, cut the tissue into small blocks, no larger than 1 mm³.[5]

Prepare the primary fixative solution: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer

(pH 7.4). For a 10 mL solution, mix 1 mL of 25% glutaraldehyde with 9 mL of 0.1 M sodium
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cacodylate buffer.

Immerse the tissue blocks in the fixative solution. The volume of the fixative should be at

least 20 times the volume of the tissue.[5]

Fix for 2-4 hours at 4°C.[4] For some tissues, fixation can be extended overnight at 4°C.[4]

After primary fixation, wash the tissue blocks three times for 10 minutes each in 0.1 M

sodium cacodylate buffer containing 0.1 M sucrose to remove excess glutaraldehyde.[4]

Protocol 4: Post-fixation using Osmium Tetroxide in
Cacodylate Buffer
Materials:

Glutaraldehyde-fixed tissue blocks

0.1 M Sodium Cacodylate Buffer (pH 7.4)

4% Osmium Tetroxide (OsO₄) aqueous solution

Procedure:

Prepare the post-fixation solution: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer.

To prepare a 10 mL solution, mix 2.5 mL of 4% OsO₄ with 7.5 mL of 0.1 M sodium

cacodylate buffer. (Caution: Osmium tetroxide is highly toxic and volatile. Work in a fume

hood and wear appropriate personal protective equipment).

Immerse the tissue blocks in the 1% osmium tetroxide solution.

Post-fix for 1-2 hours at room temperature.

After post-fixation, wash the tissue blocks three times for 10 minutes each in 0.1 M sodium

cacodylate buffer.[4]

The tissue is now ready for dehydration and embedding in resin.
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Caption: Workflow for tissue preparation for TEM using cacodylate-buffered fixatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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